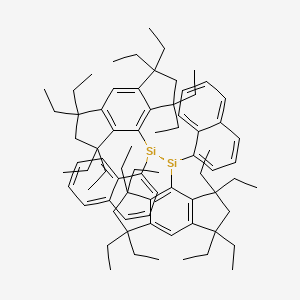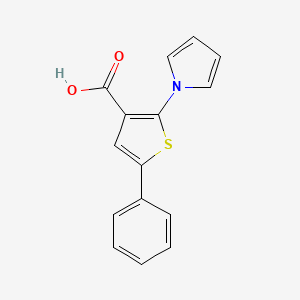
5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrrole, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with amines in the presence of a catalyst such as iron(III) chloride . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale reactions. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated derivatives, nitro compounds, sulfonic acids
Scientific Research Applications
5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s heterocyclic structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes, which are used in organic electronics and pharmaceuticals.
Pyrrole Derivatives: Compounds such as N-substituted pyrroles, which have applications in medicinal chemistry and materials science.
Phenyl Derivatives: Compounds like phenylboronic acids, which are used in organic synthesis and as intermediates in drug development.
Uniqueness
5-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is unique due to its combination of three different heterocyclic systems, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
5-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)12-10-13(11-6-2-1-3-7-11)19-14(12)16-8-4-5-9-16/h1-10H,(H,17,18) |
InChI Key |
BTZJEVCGRMCCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N3C=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)
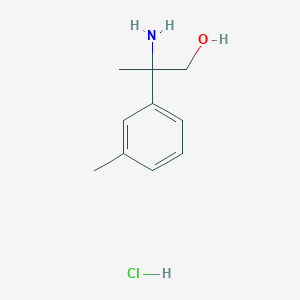
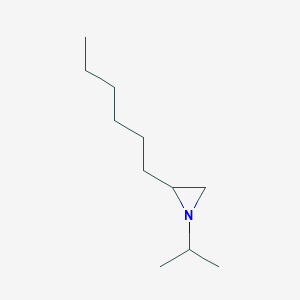
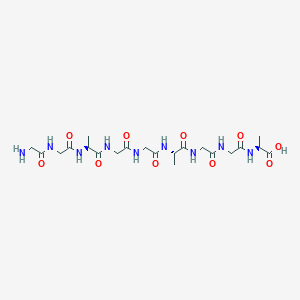

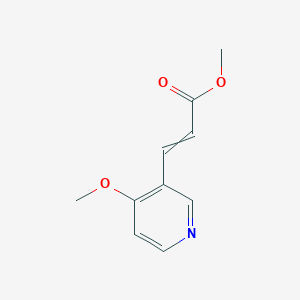
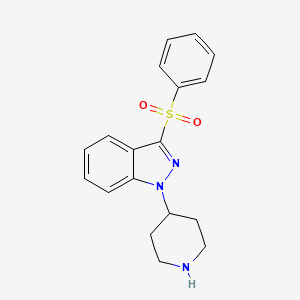
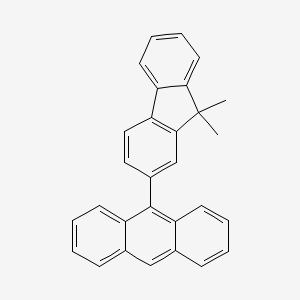
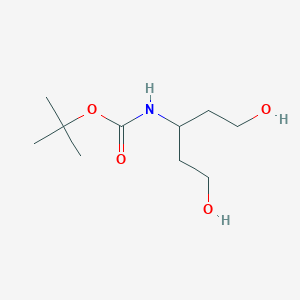
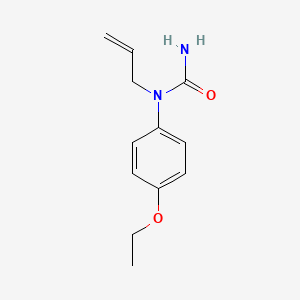
![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
